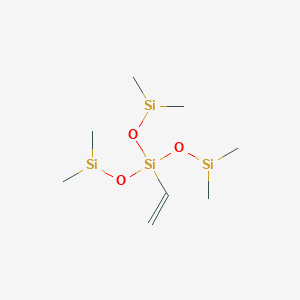

Vinyl tris(dimethylsiloxy)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vinyl tris(dimethylsiloxy)silane is a useful research compound. Its molecular formula is C8H21O3Si4 and its molecular weight is 277.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Functionalization :

- It is used in the synthesis of starburst poly(siloxysilane) polymers, with the resultant polymers containing either silicon-hydride or vinyl groups on their surface, allowing for further functionalization with various reagents (Rubinsztajn, 1994).

- It plays a role in the modification of polyethylene, particularly in cross-linking reactions for applications in the cable industry (Mlejnek, Lacuska, & Lipták, 1984).

- The compound is instrumental in synthesizing terminal Si–H irregular tetra-branched star polysiloxanes and in the formation of crosslinked polydimethylsiloxane (PDMS) films (Cai & Weber, 2004).

- It has been used to reinforce hydroxyl-terminated chains of poly(dimethylsiloxane) by reacting with various triethoxysilanes (Mark & Sur, 1985).

Surface Modification and Coatings :

- The compound has been studied for its role in improving adhesion of organic coatings to metals and in protecting against corrosion (Flis & Kanoza, 2006).

- Its use as a flame retardant in lithium ion battery electrolytes has been reported, where it contributes to reducing flammability while maintaining electrochemical performance (Zhang et al., 2009).

Chemical Reactions and Synthesis :

- The compound participates in radical-mediated silyl- and germyldesulfonylation reactions, providing access to vinyl silanes and germanes (Wnuk, Garcia, & Wang, 2004).

- It is used in the hydrolytic polycondensation of sodiumoxymethyl(dialkoxy)silanes to produce linear polymers with specific properties (Obrezkova et al., 2009).

Nanotechnology and Material Science :

- The compound plays a role in the synthesis of organically modified silanes (ORMOSIL) nanoparticles, contributing to the development of new materials with potential applications in various fields (Sharma, Das, & Maitra, 2004).

Cement and Concrete Research :

- Its effects on cement hydration and mechanical properties of mortars have been explored, showing that it can enhance flexural strength and improve compressive strength in mortars (Feng, Le, Wang, & Zhang, 2016).

Safety and Hazards

Vinyl tris(dimethylsiloxy)silane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

The efficient synthesis of Vinyl tris(dimethylsiloxy)silane and its use in the production of highly branched starburst poly(siloxysilane) polymers represent a significant advancement . The presence of silicon-hydride or vinyl groups on the surface of these polymers allows for their functionalization with a wide variety of reagents , suggesting potential for diverse applications in the future.

Mechanism of Action

Target of Action

Vinyl tris(dimethylsiloxy)silane is a type of organosilicon compound, which is primarily used in organic synthesis and chemical modification . Its primary targets are the molecules in the materials it is used to modify, such as textiles, coatings, and adhesives .

Mode of Action

The compound interacts with its targets through a process known as hydrosilation . This reaction involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, resulting in the formation of highly branched starburst poly(siloxysilane) polymers . The polymerization of this compound yields a polymer structure that has silicon-hydride functional groups on the outer sphere .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis and modification of polymers . The compound’s ability to form highly branched polymers affects the properties of the materials it is used to modify, improving their adhesion, wear resistance, and weather resistance .

Pharmacokinetics

Its physical properties, such as its boiling point of 204°c , and its solubility in organic solvents , can influence its distribution and reactivity in the environment.

Result of Action

The result of this compound’s action is the formation of modified materials with improved properties. For example, in the polymer industry, it can be used as a modifier for textiles, coatings, and adhesives, enhancing their adhesion, wear resistance, and weather resistance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of aqueous base, as it is sensitive to such conditions . Additionally, its storage conditions can impact its stability and efficacy; it should be stored away from direct sunlight and kept away from sources of ignition and oxidizing agents .

Properties

InChI |

InChI=1S/C8H21O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8H,1H2,2-7H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYWTTZYMZXKNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C=C)(O[Si](C)C)O[Si](C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21O3Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)

![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)

![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)